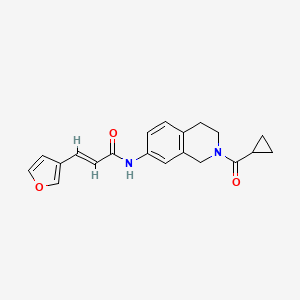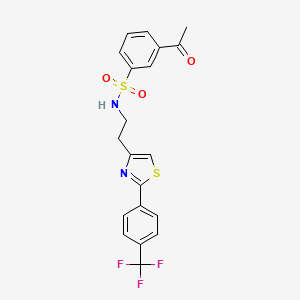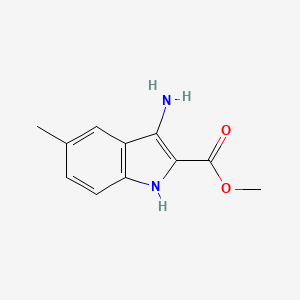
3,3-二甲基-4-色酮
描述
3,3-Dimethyl-4-chromanone is a versatile organic compound with potential applications in various fields of research and industry . It is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis
Chromanone or Chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis
3,3-Dimethyl-4-chromanone has a molecular formula of C11H12O2 and a molecular weight of 176.215. It has a complexity of 220, a rotatable bond count of 0, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 .科学研究应用
色满酮作为药物设计中的支架
色满酮,也称为色满-4-酮,是一种重要的杂双环化合物,可用作药物化学中的基础构建块。它对于创新先导化合物的分离、设计和合成至关重要。尽管与色酮的结构差异很小,但色满酮在生物活性方面表现出显着的差异。它是一种用途广泛的支架,显示出广泛的药理活性。然而,由于化学合成中的收率低以及从天然化合物中分离它的昂贵过程,因此存在挑战。进一步的研究旨在开发更有效、更具成本效益的方法来合成新型色满酮类似物 (Kamboj & Singh, 2021)。
晶体结构分析
已经确定了各种色满酮衍生物(例如 3-氯-3,6-二硝基-2,2-二甲基-4-色满酮)的晶体和分子结构。该结构是通过各种光谱方法阐明的,包括红外、核磁共振、质谱和 X 射线晶体学。此类化合物的晶体结构提供了对它们的化学行为和在各个领域的潜在应用的宝贵见解 (Mingzhe Ji 等,2000)。
理化性质
对色满酮衍生物(例如 3-(3-羧基苯氨基亚甲基)-2-甲氧基色满-4-酮)的研究提供了对其理化性质的全面见解。通过元素分析、红外和紫外-可见光谱、热分析和 X 射线晶体学表征揭示了它们的稳定性和分解模式。这些化合物显示出作为有机杂环配体的潜力,并且由于其稳定性和独特的相互作用特性而引起各种科学调查的兴趣 (Dziewulska-Kułaczkowska & Bartyzel, 2013)。
细胞毒性
对某些色满酮衍生物(如从海洋真菌中分离的黄酮-色满酮二聚体)的研究揭示了对各种癌细胞系的细胞毒性。此类化合物在癌症研究领域显示出潜力,提供了对新型治疗化合物及其作用机制的见解 (Guangwei Wu 等,2015)。
合成方法和生物活性
色满-4-酮衍生物在杂环化学和药物发现中具有重要意义。它们在有机合成和药物设计中充当中间体和构建块,导致各种生物活性。这些化合物的合成和生物学相关性具有重要意义,表明它们在各种科学和医学应用中的重要性 (Emami & Ghanbarimasir, 2015)。
作用机制
Target of Action
3,3-Dimethyl-4-chromanone is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry Chromanone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they interact with multiple targets .
Mode of Action
Chromanone derivatives are known to interact with their targets in a way that leads to significant variations in biological activities . The type, number, and position of substituents connected to the chromanone core play a vital role in determining these pharmacological activities .
Biochemical Pathways
Chromanone derivatives are known to affect various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more . These activities suggest that 3,3-Dimethyl-4-chromanone may influence multiple biochemical pathways.
Result of Action
Given the wide range of pharmacological activities exhibited by chromanone derivatives , it can be inferred that 3,3-Dimethyl-4-chromanone may have diverse molecular and cellular effects.
未来方向
生化分析
Cellular Effects
Chromanone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .
Molecular Mechanism
Like other chromanone derivatives, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Chromanone derivatives are known to exhibit a broad spectrum of significant biological and pharmaceutical activities .
属性
IUPAC Name |
3,3-dimethyl-2H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZPZEWXJIKIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
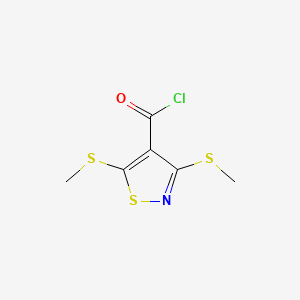
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester](/img/structure/B2690825.png)
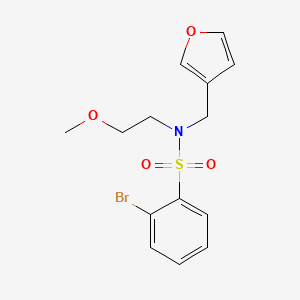

![2-[[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2690829.png)
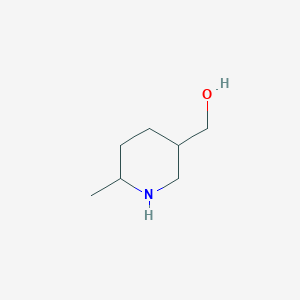
![N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2690832.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2690834.png)

![3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2690837.png)
![4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2690838.png)
